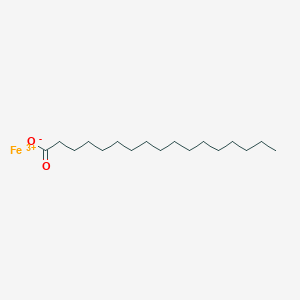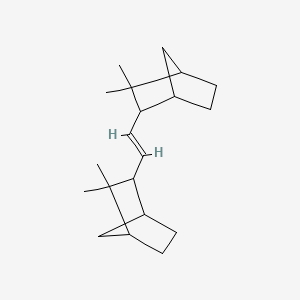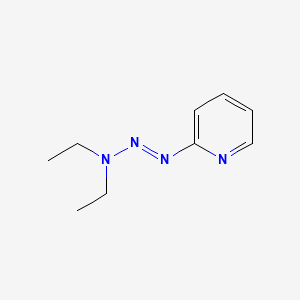
(3,3-Diethyl-1-triazenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Diethyl-1-triazenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Diethyl-1-triazenyl)pyridine typically involves the reaction of pyridine with a triazenylating agent. One common method is the reaction of pyridine with diethylamine and nitrous acid to form the triazenyl group. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: (3,3-Diethyl-1-triazenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the cleavage of the triazenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Diethyl-1-triazenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3,3-Diethyl-1-triazenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-(3,3-Diethyl-1-triazen-1-yl)pyridine
- 3,3-Diethyl-1-(3-pyridyl-N-oxide)-triazene
Comparison: (3,3-Diethyl-1-triazenyl)pyridine is unique due to its specific substitution pattern and the presence of the triazenyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the N-oxide derivative may exhibit different oxidation states and reactivity profiles.
Eigenschaften
CAS-Nummer |
52731-41-6 |
|---|---|
Molekularformel |
C9H14N4 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-ethyl-N-[(E)-pyridin-2-yldiazenyl]ethanamine |
InChI |
InChI=1S/C9H14N4/c1-3-13(4-2)12-11-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3/b12-11+ |
InChI-Schlüssel |
BEJOZACAWSQKJB-VAWYXSNFSA-N |
Isomerische SMILES |
CCN(CC)/N=N/C1=CC=CC=N1 |
Kanonische SMILES |
CCN(CC)N=NC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


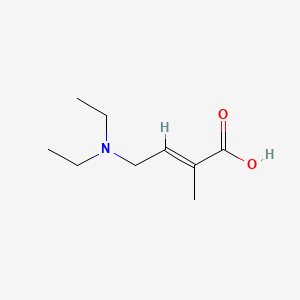


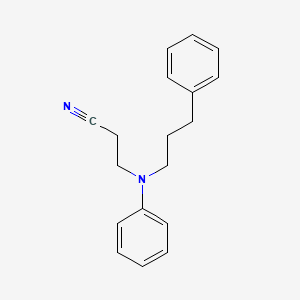

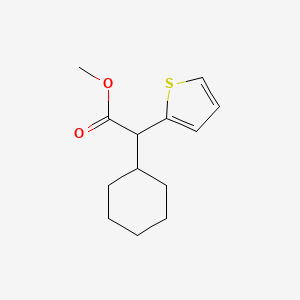

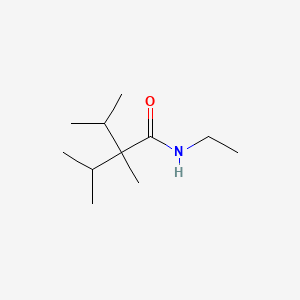
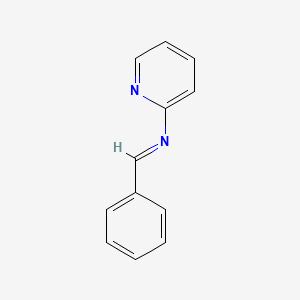

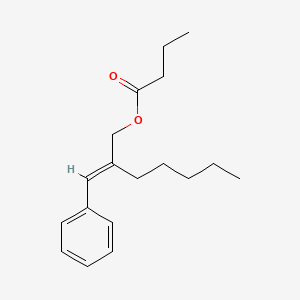
![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
